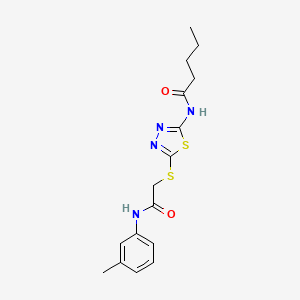

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Description

N-(5-((2-Oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a synthetic 1,3,4-thiadiazole derivative characterized by a pentanamide group at the 2-position of the thiadiazole ring and a substituted thioether moiety at the 5-position. The thioether substituent includes a 2-oxoethyl group linked to an m-tolylamino (meta-methylphenylamino) group, which distinguishes it from simpler analogs.

Properties

IUPAC Name |

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S2/c1-3-4-8-13(21)18-15-19-20-16(24-15)23-10-14(22)17-12-7-5-6-11(2)9-12/h5-7,9H,3-4,8,10H2,1-2H3,(H,17,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNANHJGRAJMBPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide typically involves the following steps:

Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the m-Tolyl Group: The m-tolyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with m-tolyl isocyanate.

Attachment of the Oxo Group: The oxo group is incorporated by reacting the intermediate with an appropriate oxidizing agent.

Formation of the Pentanamide Side Chain: The final step involves the reaction of the intermediate with pentanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and thiadiazole moieties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

Sulfoxides and Sulfones: Formed from oxidation reactions.

Alcohols: Formed from reduction reactions.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a thiadiazole ring, an amide functional group, and a unique m-tolyl substitution. The synthesis typically involves:

- Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

- Introduction of the m-Tolyl Group : Achieved via nucleophilic substitution with m-tolyl isocyanate.

- Attachment of the Oxo Group : Incorporated through oxidation.

- Formation of the Pentanamide Side Chain : Finalized by reacting with pentanoyl chloride in the presence of a base.

Medicinal Chemistry

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide has been studied for its potential as a drug candidate due to its biological activity:

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens, making it a subject of interest for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell growth through specific molecular interactions.

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against bacteria and fungi |

| Anticancer | Potential to inhibit tumor growth |

Agriculture

In agricultural research, thiadiazole derivatives have been explored for their fungicidal properties. N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide could potentially be developed into a fungicide to protect crops from fungal infections.

Materials Science

The compound's unique chemical structure allows it to be incorporated into polymers and other materials, enhancing their properties:

- Coatings and Adhesives : Its reactivity can improve the performance of coatings and adhesives used in various applications.

- Electronic Devices : The compound may also find applications in developing materials for electronic devices due to its stability and conductivity properties.

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares its 1,3,4-thiadiazole core with several derivatives, differing primarily in substituents at the 2- and 5-positions. Key structural analogs and their properties include:

Key Observations :

- The m-tolylamino group in the target compound introduces steric and electronic effects distinct from para-substituted analogs (e.g., p-tolylamino in compound 4y ). This meta substitution may alter binding interactions in biological systems.

Anticancer Activity

Thiadiazole derivatives are widely studied for anticancer properties. While direct data for the target compound are unavailable, structurally related compounds exhibit notable activity:

- Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide): IC₅₀ = 0.084 ± 0.020 mmol L⁻¹ (MCF-7 cells) IC₅₀ = 0.034 ± 0.008 mmol L⁻¹ (A549 cells) Aromatase inhibition: IC₅₀ = 0.062 ± 0.004 mmol L⁻¹ .

- Compound 5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Moderate cytotoxicity, though less potent than 4y .

Inference for Target Compound: The m-tolylamino group may modulate cytotoxicity compared to the p-tolylamino in 4y.

Enzyme Inhibition

- Aromatase Inhibition: Compound 4y’s activity suggests that thiadiazoles with aryl amino groups are promising scaffolds for targeting hormone-dependent cancers .

- Acetylcholinesterase (AChE) Inhibition : Thiadiazoles with piperidinylethylthio groups (e.g., derivatives 7a–7l) show AChE inhibitory activity, highlighting the role of nitrogen-containing substituents .

Biological Activity

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a synthetic compound belonging to the class of thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and analgesic properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanism of action, and relevant research findings.

Synthesis

The synthesis of N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide typically involves several key steps:

- Formation of the Thiadiazole Ring : The initial step involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole ring.

- Introduction of the m-Tolyl Group : This is achieved through a nucleophilic substitution reaction with m-tolyl isocyanate.

- Attachment of the Oxo Group : The oxo group is incorporated by reacting the intermediate with an oxidizing agent.

- Formation of the Pentanamide Side Chain : The final step involves reacting the intermediate with pentanoyl chloride in the presence of a base.

Biological Activities

The biological activities of N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide have been explored in various studies:

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives have demonstrated effectiveness against various pathogens in vitro .

Anticancer Properties

Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. A study reported that certain 1,3,4-thiadiazole derivatives exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Analgesic and Anti-inflammatory Effects

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide has been associated with analgesic properties similar to those observed in related compounds. In vivo studies have demonstrated its efficacy in reducing pain responses in animal models . Additionally, some derivatives have shown anti-inflammatory activity with minimal gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

The mechanism by which N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound's structural features allow it to bind effectively to these targets, modulating their activity and leading to various therapeutic effects. Detailed studies using molecular docking and bioanalytical methods have provided insights into these interactions .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.